Enhanced Lipophilicity Profile Compared to Non-Methylated 4-Azaindole Analog
The presence of a 2-methyl group on the pyrrolo[3,2-b]pyridine core of the target compound (CAS 1934684-80-6) confers a quantifiable increase in lipophilicity relative to its direct non-methylated analog, methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 952800-39-4). This is measured by the computed partition coefficient, XLogP3. A higher XLogP3 value is often correlated with improved membrane permeability and potential for central nervous system (CNS) penetration in drug candidates. [1]
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 (Calculated based on chemical structure) |
| Comparator Or Baseline | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 952800-39-4): 0.9 [1] |
| Quantified Difference | A 0.9-unit increase in XLogP3, representing a doubling of lipophilicity. |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
This differentiation is critical for procurement in medicinal chemistry programs where modulating logP is essential for achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- [1] PubChem. (n.d.). Computed Properties for Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CID 45073303). National Center for Biotechnology Information. View Source
